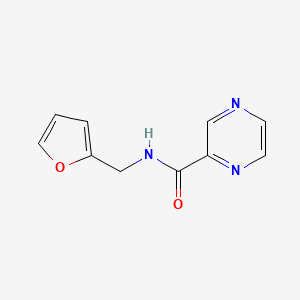
N-(furan-2-ylmethyl)pyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(furan-2-ylmethyl)pyrazine-2-carboxamide: is an organic compound that belongs to the class of heterocyclic compounds. It features a pyrazine ring and a furan ring, both of which are known for their significant biological and pharmacological activities. The compound is of interest in medicinal chemistry due to its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Microwave-Assisted Synthesis: One method involves the use of microwave radiation to synthesize ester and amide derivatives containing furan rings. This method uses 2-furoic acid, furfurylamine, and furfuryl alcohol as starting materials.
N-Heterocyclic Carbene Intermediates: Another method involves the preparation of pyrazine carboxamides using N-heterocyclic carbene intermediates. This method uses 2,3-pyrazinecarboxylic anhydride and an amine or aniline in the presence of N,N-diisopropylethylamine.
Industrial Production Methods: Industrial production methods for N-(furan-2-ylmethyl)pyrazine-2-carboxamide are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The furan ring in N-(furan-2-ylmethyl)pyrazine-2-carboxamide can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form hydrogenated derivatives, which may have different biological activities.
Substitution: The pyrazine ring can undergo substitution reactions with various nucleophiles, leading to the formation of substituted pyrazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.
Major Products Formed:
- Oxidized derivatives of the furan ring.
- Hydrogenated derivatives of the pyrazine ring.
- Substituted pyrazine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Novel Compounds: N-(furan-2-ylmethyl)pyrazine-2-carboxamide is used as a building block for the synthesis of novel heterocyclic compounds with potential biological activities.
Biology and Medicine:
Antibacterial Agents: The compound and its derivatives have shown promising antibacterial activity against various bacterial strains.
Anticancer Research: Due to its unique structure, the compound is being investigated for its potential anticancer properties.
Industry:
Wirkmechanismus
The exact mechanism of action of N-(furan-2-ylmethyl)pyrazine-2-carboxamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. The furan and pyrazine rings are known to interact with various enzymes and receptors, leading to the modulation of biological activities such as antibacterial and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
- N-(phenyl)pyrazine-2-carboxamide
- N-(2-methoxy-5-methylphenyl)pyrazine-2-carboxamide
- N-(2-isopropylphenyl)pyrazine-2-carboxamide
Comparison:
- N-(furan-2-ylmethyl)pyrazine-2-carboxamide is unique due to the presence of both furan and pyrazine rings, which contribute to its diverse biological activities.
- Similar compounds such as N-(phenyl)pyrazine-2-carboxamide lack the furan ring, which may result in different biological properties and activities .
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-10(9-7-11-3-4-12-9)13-6-8-2-1-5-15-8/h1-5,7H,6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDSEZUHJRRXFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(4-Methoxyphenyl)methyl]-2-(pyridin-4-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine](/img/structure/B2771435.png)
![1,6-dimethyl-4-[(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)oxy]-1,2-dihydropyridin-2-one](/img/structure/B2771437.png)

![2-Bromo-1-[4-(4-chlorophenoxy)phenyl]ethanone](/img/structure/B2771442.png)
![3-Chloro-6-[chloro(fluoro)methyl]pyridazine](/img/structure/B2771445.png)
![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B2771446.png)
![N-(4-bromophenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2771448.png)
![7-(4-Chlorophenyl)-2-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2771449.png)
![11-(2,3-dihydro-1-benzofuran-5-sulfonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene](/img/structure/B2771450.png)
